3,4-Dibromo-2-methylquinoline

Suzuki-Miyaura coupling regioselective cross-coupling quinoline functionalization

Procure 3,4-Dibromo-2-methylquinoline (CAS: 500349-69-9) at 97% purity for regioselective, orthogonal Suzuki couplings. The distinct C3/C4 bromine reactivity enables controlled, sequential functionalization—critical for HCV protease inhibitor programs and MAO-B (IC₅₀=209 nM) SAR campaigns. Pre-analyzed with NMR/HPLC/GC data ensures immediate deployment in automated parallel synthesis, eliminating QC re-analysis and accelerating library production.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Cat. No. B11830405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-methylquinoline
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1Br)Br
InChIInChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3
InChIKeyZNQPRPUNNJOKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-methylquinoline CAS 500349-69-9: Physicochemical Properties and Compound Class Profile


3,4-Dibromo-2-methylquinoline (CAS: 500349-69-9) is a heteroaromatic dibromoquinoline derivative with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . The compound features bromine atoms at the 3- and 4-positions and a methyl group at the 2-position of the quinoline core. Key experimentally determined physicochemical data include a melting point of 84.5–85.5 °C (measured in petroleum ether) [1]. Predicted properties include a boiling point of 339.5 ± 37.0 °C, a density of 1.819 ± 0.06 g/cm³, and a pKa of 1.71 ± 0.50 [1]. The compound belongs to the broader class of polybromoquinolines, which are established intermediates for constructing highly substituted quinoline pharmacophores via metal-catalyzed cross-coupling reactions, particularly in antiviral drug discovery programs [2].

Why 3,4-Dibromo-2-methylquinoline Cannot Be Replaced by Alternative Quinoline Building Blocks


Generic substitution among quinoline-based building blocks fails because regioisomeric dibromoquinolines exhibit fundamentally divergent reactivity profiles in cross-coupling reactions. Systematic investigations have demonstrated that the regioselectivity of Suzuki couplings on dibromoquinolines is highly position-dependent, with 3,4-dibromoquinolines and 5,7-dibromoquinolines each displaying distinct site preferences and selectivity levels [1]. Critically, achieving high regioselectivity in dibromoquinoline systems is substantially more challenging than in other dibromoheteroaromatics, underscoring that results from structurally similar scaffolds cannot be extrapolated [1]. Furthermore, the 3,4-dibromo substitution pattern confers specific electronic and steric properties that influence both the yield and fidelity of sequential cross-coupling reactions—parameters that are not transferable from 4,7-dichloroquinoline, 5,7-dibromoquinoline, or monohalogenated quinoline analogs [1][2].

3,4-Dibromo-2-methylquinoline Procurement Evidence: Quantitative Differentiation Against Analogs


Suzuki Coupling Regioselectivity of 3,4-Dibromoquinoline Core Versus Alternative Dibromoheteroaromatics

The 3,4-dibromoquinoline scaffold presents a distinct regioselectivity challenge relative to other dibromoheteroaromatic systems. Systematic studies reveal that achieving high regioselectivity in Suzuki couplings of dibromoquinolines is considerably more difficult than for many other dibromoheteroaromatics investigated [1]. Nevertheless, useful levels of selectivity were attainable for 3,4-dibromoquinoline under optimized conditions, enabling one-pot double Suzuki couplings on this specific scaffold [1]. In contrast, 4,7-dichloroquinoline exhibits good selectivity for coupling exclusively at the 4-position (followed by coupling at C7 with 69% two-step yield), and 8-alkoxy-5,7-dibromoquinolines show good selectivity for coupling at the 5-position [1].

Suzuki-Miyaura coupling regioselective cross-coupling quinoline functionalization

Physicochemical Property Differentiation: 3,4-Dibromo-2-methylquinoline Versus Parent 2-Methylquinoline

Introduction of bromine atoms at the 3- and 4-positions fundamentally alters the physicochemical profile relative to the unsubstituted parent scaffold. 3,4-Dibromo-2-methylquinoline exhibits an experimentally determined melting point of 84.5–85.5 °C and a predicted LogP of 4.07 [1]. In contrast, the parent 2-methylquinoline (quinaldine) displays a predicted XlogP of 2.60 and exists as a liquid at ambient temperature (melting point < 25 °C) [2][3].

physicochemical characterization lipophilicity ADME prediction

MAO-B Inhibitory Activity of 3,4-Dibromo-2-methylquinoline Versus Structural Analogs

3,4-Dibromo-2-methylquinoline has been characterized as a monoamine oxidase B (MAO-B) inhibitor with an IC₅₀ value of 209 nM in rat brain mitochondrial homogenate [1]. This activity profile distinguishes the compound from other dibromoquinoline derivatives with alternative substitution patterns. For context, the broader class of quinoline-based MAO inhibitors includes compounds with IC₅₀ values spanning three orders of magnitude depending on substitution pattern and additional ring functionalization. The 209 nM potency positions this scaffold as a moderate-potency MAO-B ligand suitable for further optimization.

MAO-B inhibition CNS pharmacology structure-activity relationship

Synthetic Utility as a Building Block in HCV Protease Inhibitor Programs

Bromo-substituted quinolines, including the 3,4-dibromo substitution pattern, are explicitly claimed as key intermediates in the synthesis of hepatitis C viral (HCV) protease inhibitors [1][2]. The 3,4-dibromo arrangement provides two distinct halogen handles for sequential functionalization via palladium-catalyzed cross-coupling, enabling rapid construction of highly substituted quinoline pharmacophores. This contrasts with monobromoquinolines, which offer only a single site for diversification, and with regioisomeric dibromoquinolines (e.g., 5,7-dibromo), whose regioselectivity profiles may be incompatible with specific target molecule geometries.

antiviral drug discovery HCV protease inhibitors cross-coupling intermediates

Commercial Availability and Analytical Purity Documentation Relative to Alternative Suppliers

Commercial sources for 3,4-dibromo-2-methylquinoline provide the compound at standard purity of 97% with batch-specific analytical documentation including NMR, HPLC, and GC quality control reports . This level of analytical characterization exceeds the minimal purity reporting common for less frequently procured dibromoquinoline isomers. For comparison, many custom-synthesized dibromoquinoline intermediates in the patent literature are used without reported purity specifications, requiring end-user re-characterization. The availability of pre-characterized, batch-certified material reduces the QC burden for academic and industrial procurement workflows.

quality control analytical characterization procurement specification

Procurement-Ready Application Scenarios for 3,4-Dibromo-2-methylquinoline in Drug Discovery and Chemical Biology


Sequential Cross-Coupling for Construction of 3,4-Disubstituted Quinoline Pharmacophores

This compound is optimally deployed in medicinal chemistry campaigns requiring orthogonal, sequential functionalization of the quinoline core. The distinct reactivity of the C3 and C4 bromine substituents enables regioselective Suzuki-Miyaura couplings to install two different aryl, heteroaryl, or alkyl groups in a controlled manner [1]. This application is particularly relevant for HCV protease inhibitor programs, where bromo-substituted quinolines serve as validated intermediates for accessing complex pharmacophores [2][3]. Users should anticipate that achieving high regioselectivity on the 3,4-dibromoquinoline scaffold requires scaffold-specific optimization, as generic protocols developed for other dibromoheteroaromatics do not reliably transfer [1].

MAO-B Inhibitor Scaffold for CNS Drug Discovery SAR Exploration

The validated MAO-B inhibitory activity (IC₅₀ = 209 nM) makes this compound a suitable starting point for structure-activity relationship (SAR) studies targeting CNS disorders involving monoamine oxidase dysregulation [4]. The two bromine handles provide synthetic flexibility for introducing diverse substituents to modulate potency, selectivity, and blood-brain barrier penetration. The 3,4-dibromo substitution pattern represents a chemically tractable entry point for libraries of MAO-B inhibitors that would be inaccessible from monobrominated or alternative regioisomeric quinoline scaffolds.

Lipophilic Building Block for Membrane-Permeable Probe Development

With a predicted LogP of 4.07—approximately 30-fold more lipophilic than the parent 2-methylquinoline (LogP 2.60)—this compound serves as an intrinsically lipophilic scaffold for designing cell-permeable chemical probes [5][6]. The elevated lipophilicity, conferred by the two bromine atoms, enhances passive membrane diffusion potential, a desirable property for intracellular target engagement studies. The solid physical state (melting point 84.5–85.5 °C) also facilitates straightforward handling and purification during probe synthesis workflows [5].

Quality-Controlled Intermediate for High-Throughput Chemistry Automation

The commercial availability of this compound at 97% purity with batch-specific NMR, HPLC, and GC analytical documentation makes it suitable for automated parallel synthesis platforms in industrial medicinal chemistry settings . Pre-characterized material eliminates the need for in-house QC re-analysis, accelerating library production timelines and ensuring batch-to-batch reproducibility across multi-step synthetic sequences. This procurement advantage is particularly valuable for high-throughput SAR campaigns where consistent building block quality directly impacts hit validation and lead optimization success rates.

Quote Request

Request a Quote for 3,4-Dibromo-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.